![molecular formula C6H5N2P B14265950 [1,2,3]Diazaphospholo[1,5-a]pyridine CAS No. 163124-86-5](/img/structure/B14265950.png)
[1,2,3]Diazaphospholo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Diazaphospholo[1,5-a]pyridine: is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its structure. This compound belongs to the class of diazaphospholes, which are five-membered aromatic phosphorus heterocycles. The unique arrangement of atoms in this compound confers it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]diazaphospholo[1,5-a]pyridine can be achieved through several methods. One common approach involves the [4+1] cyclocondensation of 2-substituted cycloiminium salts with phosphorus trichloride or phosphorus tris(dimethylamide). Another method includes the 1,5-electrocyclization of N-allylpyridinium ylides, which generates N-pyridinium dichlorophosphinomethylide in situ, followed by disproportionation, 1,5-electrocyclization, and 1,2-elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Diazaphospholo[1,5-a]pyridine undergoes various types of chemical reactions, including electrophilic substitution, Diels-Alder reactions, and 1,2-addition reactions. The compound can also participate in cycloaddition reactions and form coordination compounds with metals .
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, mercuric acetate, and sulfuric acid can be used.
Diels-Alder Reactions: Typically involve dienophiles and dipolarophiles.
1,2-Addition Reactions: Hydrogen sulfide and sulfur are common reagents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, coordination compounds, and ring-opened products .
Scientific Research Applications
Chemistry: In chemistry, [1,2,3]diazaphospholo[1,5-a]pyridine is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s ability to form coordination complexes with metals may also have implications in bioinorganic chemistry .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of [1,2,3]diazaphospholo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms in its structure. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds and coordination complexes. The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- [1,2,4]Triazaphospholo[1,5-a]pyridine
- [1,4,2]Diazaphospholo[4,5-a]pyridine
- 2-Phosphaindolizines
Uniqueness: [1,2,3]Diazaphospholo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
163124-86-5 |
|---|---|
Molecular Formula |
C6H5N2P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
diazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-6(3-1)5-9-7-8/h1-5H |
InChI Key |
XYGLNGGRNMLCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CP=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


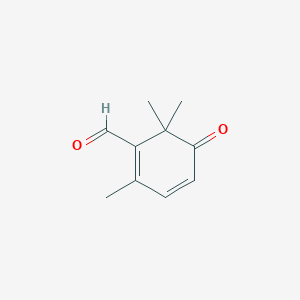

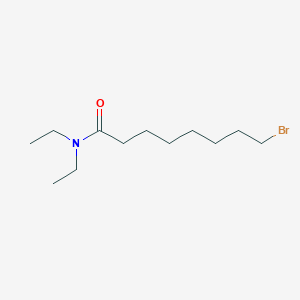


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
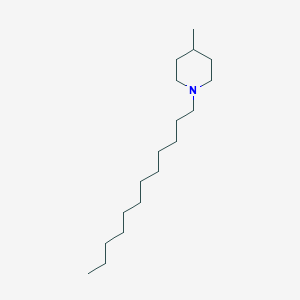

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)

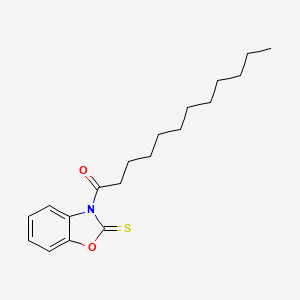
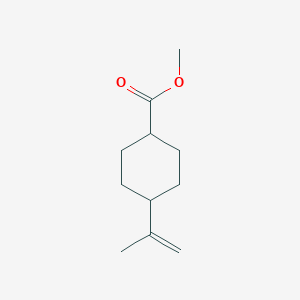
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

